molecular formula C13H13Cl2NO B2836322 2-(Benzyloxy)-4-chloroaniline hydrochloride CAS No. 860585-47-3

2-(Benzyloxy)-4-chloroaniline hydrochloride

Cat. No.: B2836322
CAS No.: 860585-47-3
M. Wt: 270.15
InChI Key: GWGZUKRWCJBOMI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound that features a benzyloxy group and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloroaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with benzyl alcohol under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Benzyloxy aldehydes or acids.

    Reduction: 2-(Benzyloxy)-4-chloroaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-chloroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloroaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chloroaniline moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-nitroaniline
  • 2-(Benzyloxy)-4-methoxyaniline
  • 2-(Benzyloxy)-4-bromoaniline

Uniqueness

2-(Benzyloxy)-4-chloroaniline hydrochloride is unique due to the presence of both the benzyloxy and chloro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZUKRWCJBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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